Acetic acid;heptadec-1-en-1-ol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125301-09-9 |
|---|---|
Molecular Formula |
C19H38O3 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
acetic acid;heptadec-1-en-1-ol |
InChI |
InChI=1S/C17H34O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-2(3)4/h16-18H,2-15H2,1H3;1H3,(H,3,4) |
InChI Key |
KTEHANLUUUMPEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Heptadec 1 En 1 Yl Acetate and Enol Acetates
Radical Reactivity and Pathways (e.g., Arylation Reactions)
Enol acetates are effective substrates in radical reactions, particularly in arylation reactions for the formation of α-aryl ketones. scielo.brscielo.br The advent of photoredox catalysis has provided mild and efficient conditions for generating aryl radicals from readily available precursors like diazonium salts or aryl halides. scielo.br
The generally accepted mechanism for the photoredox-catalyzed arylation of an enol acetate (B1210297) begins with the excitation of a photocatalyst, such as [Ru(bpy)₃]Cl₂, by visible light. The excited photocatalyst then reduces an aryl diazonium salt via a single-electron transfer (SET) to generate a highly reactive aryl radical. acs.orgresearchgate.net This aryl radical adds to the nucleophilic double bond of the enol acetate, forming a radical adduct intermediate. scielo.bracs.org This intermediate is then oxidized to a cationic species, either by transferring an electron back to the photocatalyst (closing the catalytic cycle) or by reducing another molecule of the diazonium salt in a chain propagation process. scielo.bracs.org Subsequent elimination of an acyl cation from this cationic species yields the final α-arylated ketone product. acs.org
Theoretical studies have shown that polar effects are a key factor in these radical arylation reactions. scielo.brscielo.brresearchgate.net Phenyl radicals substituted with electron-withdrawing groups exhibit faster reaction rates with enol acetates, a correlation explained by the field effect. scielo.brresearchgate.net This indicates that the addition of the aryl radical is the rate-determining step, rather than the reduction of the diazonium salt. scielo.br
The scope of this reaction is broad, tolerating a variety of substituents on both the diazonium salt and the enol acetate. acs.org For instance, the reaction is highly effective for terminal enol acetates with both aliphatic and aromatic groups. acs.org
| Entry | Aryl Diazonium Salt (Substituent) | Enol Acetate | Product | Yield (%) |
| 1 | 4-F | 1-Phenylvinyl acetate | 2-Phenyl-1-(4-fluorophenyl)ethan-1-one | 90 |
| 2 | 4-CN | 1-Phenylvinyl acetate | 2-Phenyl-1-(4-cyanophenyl)ethan-1-one | 95 |
| 3 | 4-Me | 1-Phenylvinyl acetate | 2-Phenyl-1-(p-tolyl)ethan-1-one | 72 |
| 4 | H | Hept-1-en-2-yl acetate | 1-Phenylheptan-2-one | 81 |
| 5 | 4-OMe | Hept-1-en-2-yl acetate | 1-(4-Methoxyphenyl)heptan-2-one | 75 |
This table presents a selection of results from the visible-light-mediated α-arylation of enol acetates, demonstrating the reaction's scope. acs.org
Ionic Reactivity and Electrophilic/Nucleophilic Characteristics
Enol acetates exhibit dual reactivity. While the carbonyl carbon of the acetate group is electrophilic, the carbon-carbon double bond is nucleophilic, particularly at the α-carbon. alchem.ielibretexts.org This nucleophilicity is central to their ionic reactivity. Enol acetates can be considered as protected forms of enols or enolates. alchem.ie
Under basic conditions, the protons on the α-carbon of the parent ketone can be removed to form an enolate, a potent carbon nucleophile. alchem.iemasterorganicchemistry.com Although enol acetates are already formed, their double bond mimics the reactivity of an enolate. Enolates exist as resonance hybrids with negative charge delocalized over the α-carbon and the oxygen atom. wikipedia.orgyoutube.com While the negative charge is predominantly on the more electronegative oxygen atom, enolates typically react with electrophiles at the α-carbon, leading to the formation of a new carbon-carbon bond, which is often thermodynamically more favorable due to the formation of a strong carbonyl C=O bond in the product. masterorganicchemistry.comyoutube.com
The nucleophilic α-carbon of enols and enolates reacts with a wide range of electrophiles, including:
Halogens: Treatment with halogens in the presence of an acid or base catalyst leads to α-halogenated ketones. libretexts.orgmasterorganicchemistry.com
Aldehydes and Ketones: In the classic Aldol reaction, the enolate attacks a carbonyl carbon, forming a β-hydroxy ketone. masterorganicchemistry.com
Alkyl Halides: Enolates can participate in Sₙ2 reactions with alkyl halides to form new C-C bonds at the alpha-position. libretexts.orgwikipedia.org
The control between C-alkylation and O-alkylation is a classic challenge in enolate chemistry, influenced by factors such as the counterion, solvent, and electrophile. wikipedia.org Generally, reactions favoring kinetic control or involving harder electrophiles may show more O-alkylation, while thermodynamically controlled reactions with softer electrophiles favor C-alkylation.
Cycloaddition Reactions and Regio/Stereoselectivity
Enol acetates can participate as the alkene component in cycloaddition reactions, such as the Diels-Alder reaction and transition-metal-catalyzed cycloadditions. The outcome of these reactions is governed by principles of regioselectivity and stereoselectivity. masterorganicchemistry.comyoutube.com
Regioselectivity refers to the preference for one constitutional isomer over another in reactions where multiple isomers could be formed. masterorganicchemistry.comyoutube.com In the context of a Diels-Alder reaction involving an unsymmetrical enol acetate, the orientation of the reactants is dictated by the electronic properties of the diene and the dienophile (the enol acetate). The reaction generally proceeds to favor the isomer where the most nucleophilic carbon of one reactant aligns with the most electrophilic carbon of the other. masterorganicchemistry.com
Stereoselectivity describes the preferential formation of one stereoisomer over another. youtube.com In cycloadditions, the relative stereochemistry of substituents on the reactants is often retained in the product. For example, in a Diels-Alder reaction, a cis-dienophile will lead to a cis relationship between those substituents in the resulting cyclohexene ring. youtube.com
A notable example is the palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition, where enol acetates can act as the TMM acceptor. nih.gov The mechanism involves the generation of a zwitterionic Pd-TMM intermediate, which adds to the electron-deficient double bond of an acceptor. The subsequent intramolecular collapse of the resulting intermediate forms a five-membered ring. nih.gov The development of chiral ligands for the palladium catalyst has enabled highly enantioselective versions of this reaction, allowing for the synthesis of complex carbocycles with controlled stereochemistry. nih.gov
Catalytic Mechanisms (e.g., Metal Catalysis, Organocatalysis)
Catalysis is fundamental to unlocking the synthetic potential of enol acetates, offering pathways for efficient and selective transformations. Both transition metals and small organic molecules (organocatalysts) are employed.
Metal Catalysis Transition metals like palladium, ruthenium, rhodium, and copper are widely used to catalyze reactions of enol acetates. acs.org
Palladium: Palladium catalysis is prominent in allylic alkylation reactions, such as the Tsuji-Trost reaction. Recently, a highly versatile enantioselective intermolecular Tsuji allylation using prochiral enol acetates has been developed. acs.orgnih.gov This method allows for the generation of α-quaternary stereocenters with high enantiomeric excess. acs.org
Ruthenium: As discussed in section 3.1, ruthenium complexes are effective photoredox catalysts for the α-arylation of enol acetates. acs.orgresearchgate.net Additionally, ruthenium complexes, in combination with lipases, can catalyze the asymmetric transformation of enol acetates to chiral acetates through a multi-step, one-pot process. acs.orgorganic-chemistry.org
Copper: Chiral copper fluoride complexes have been shown to catalyze the generation of chiral metal enolates from silyl (B83357) enol ethers (related to enol acetates) for enantioselective aldol additions. msu.edu
Rhodium: Rhodium catalysts, such as Wilkinson's complex, are used in reductive aldol cyclizations where enone pronucleophiles are converted into rhodium enolates that then react with tethered aldehydes. nih.gov
These metal-catalyzed reactions often proceed through the formation of a metal enolate intermediate, where the metal's ligands play a crucial role in controlling the stereochemical outcome of the reaction. acs.org
Organocatalysis Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org This approach is a key pillar of green chemistry.
Enamine and Iminium Catalysis: Chiral secondary amines, such as proline, can react with carbonyl compounds to form nucleophilic enamine intermediates (enamine catalysis) or react with α,β-unsaturated carbonyls to form electrophilic iminium ion intermediates (iminium catalysis). wikipedia.org These modes of activation are central to many organocatalytic reactions.
Lipases: Enzymes are powerful organocatalysts. Lipases have been used in tandem with other catalysts for reactions involving enol acetates. For example, Novozym-435, a lipase (B570770), can catalyze the in situ generation of acetone from isopropenyl acetate, which then participates in a subsequent proline-catalyzed aldol reaction. researchgate.net Lipases are also widely used for the kinetic resolution of alcohols via enantioselective acylation using enol acetates like vinyl acetate as the acyl donor. researchgate.net
Influence of Substituent Effects on Reactivity and Selectivity
The electronic and steric properties of substituents on the enol acetate and its reaction partners have a profound impact on reactivity and selectivity. rsc.org
In radical arylation reactions , the nature of the substituent on the aryl radical is critical. Electron-withdrawing groups (e.g., -CN, -F) on the phenyl radical accelerate the rate of addition to the enol acetate, consistent with the polar effect being a dominant factor. scielo.brresearchgate.net On the enol acetate itself, substituents at the α-carbon can influence the reaction through a combination of enthalpic and steric effects. scielo.brresearchgate.net While α-alkyl groups can have a modest enthalpic influence, their primary impact is steric, which can hinder the approach of the radical. scielo.br In contrast, substituents at the β-carbon of the enol acetate generally show no significant effect on reaction rates. scielo.br
In ionic reactions , substituents influence the stability and nucleophilicity of the corresponding enolate. Electron-withdrawing groups on the α-carbon increase the acidity of the α-protons, making enolate formation easier. masterorganicchemistry.comed.gov However, these groups also decrease the nucleophilicity of the resulting enolate. Conversely, electron-donating groups decrease the acidity of the α-protons but increase the nucleophilicity of the enolate. ed.govresearchgate.net
Steric hindrance also plays a crucial role in selectivity. For ketones with two different α-carbons, deprotonation at the less sterically hindered position is kinetically favored, leading to the "kinetic enolate". libretexts.org Deprotonation at the more substituted carbon leads to the more thermodynamically stable "thermodynamic enolate". libretexts.org By carefully controlling reaction conditions such as temperature, base, and solvent, one can selectively generate and react either the kinetic or thermodynamic enolate, thereby controlling the regioselectivity of subsequent reactions like alkylation. libretexts.org
In cycloaddition reactions , the electronic nature of substituents determines the regioselectivity. masterorganicchemistry.com Steric bulk can influence the facial selectivity of the approach of the reactants, impacting the stereochemical outcome. rsc.org For example, bulky substituents may favor an exo approach over the typically preferred endo approach in Diels-Alder reactions.
Applications of Heptadec 1 En 1 Yl Acetate and Enol Acetates in Advanced Organic Synthesis
Precursors for Complex Organic Molecules
Enol acetates are foundational precursors for a diverse array of complex organic molecules due to their ability to undergo a variety of chemical transformations. thieme-connect.combeilstein-journals.org They are readily prepared from ketones, making them accessible starting materials for intricate synthetic pathways. wikipedia.org
Synthesis of Biologically Active Intermediates
The strategic application of enol acetates is evident in the synthesis of biologically active intermediates. thieme-connect.comresearchgate.net For instance, they are employed in the preparation of compounds like 1-acetyladamantane, a precursor to the anti-influenza drug rimantadine. thieme-connect.comresearchgate.net Their role extends to the synthesis of various other bioactive small molecules where the enol acetate (B1210297) moiety can be transformed into key functional groups. beilstein-journals.org
Construction of Carbonyl Compounds (e.g., α-Alkylation, 1,4-Dicarbonyls, α-Azidoketones)
Enol acetates are instrumental in the construction of various carbonyl compounds through several key reactions:
α-Alkylation: A significant application of enol acetates is in the α-alkylation of ketones. rsc.orgnih.govthieme-connect.com This transformation can be achieved through various methods, including visible-light-catalyzed reactions with alkylboronic acids to produce α-alkyl ketones under mild conditions. rsc.orgrsc.org This method is advantageous for creating unsymmetrical ketones. rsc.org Another approach involves the direct addition of alcohols to enol acetates, catalyzed by Lewis acids like InI₃, GaBr₃, or FeBr₃, to yield α-alkylated carbonyl compounds. thieme-connect.com
1,4-Dicarbonyls: The synthesis of 1,4-dicarbonyl compounds, which are important precursors for heterocyclic compounds like furans and pyrroles, can be efficiently achieved using enol acetates. acs.orgwiley.comnih.gov Electrochemical methods have been developed for the radical reaction of enol acetates with 1,3-diketones to form 1,4-diketones under catalyst- and oxidant-free conditions. acs.orgacs.org Visible-light-mediated cross-coupling reactions of enol acetates with α-chloroketones also provide a pathway to 1,4-dicarbonyls. wiley.comresearchgate.net
α-Azidoketones: α-Azidoketones are valuable synthetic building blocks, and enol acetates serve as effective precursors for their synthesis. beilstein-journals.orgnih.gov Electrochemical vicinal oxyazidation of α-arylvinyl acetates is an environmentally friendly method to produce a variety of α-azidoketones. beilstein-journals.orgbeilstein-journals.org Other methods include the oxidative azidation of silyl (B83357) enol ethers, which can be derived from enol acetates, to introduce the azide (B81097) group at the α-position of a ketone. nih.gov
Formation of Chiral Building Blocks
Enol acetates are pivotal in asymmetric synthesis for the creation of chiral building blocks. thieme-connect.comnsf.gov They can be used in enantioselective reactions to generate products with high enantiomeric excess. acs.orgresearchgate.net For example, the enantioselective intermolecular Tsuji allylation of prochiral enol acetates allows for the formation of α-quaternary stereocenters. acs.orgresearchgate.net Furthermore, engineered enzymes can catalyze the cyclopropanation of enol acetates to produce chiral 1,2,3-polysubstituted cyclopropanes, which are significant pharmacophores. nih.gov The dynamic kinetic resolution of ketones and enol acetates, often involving a combination of a lipase (B570770) and a metal catalyst, provides a practical route to chiral acetates. mdpi.com
Role in Natural Product Synthesis Strategies
The utility of enol acetates extends to the total synthesis of natural products. thieme-connect.comresearchgate.netnih.gov Their ability to participate in key bond-forming reactions makes them valuable intermediates in complex synthetic sequences. For instance, the oxidative coupling of enolates and their derivatives, including enol acetates, is a direct method for constructing 1,4-dicarbonyl motifs found in numerous natural products. nih.gov In a synthesis of α-cuparenone, an enol acetate was generated from 6-methyl-2-p-tolylhept-1-en-5-one using isopropenyl acetate. ubc.ca Similarly, the synthesis of certain terpene natural products has involved the use of enol acetates as key intermediates, for example, in a copper-mediated conjugate addition followed by cyclobutane (B1203170) cleavage to yield a functionalized enol acetate. nih.gov
Derivatization and Functionalization Reactions
Enol acetates can be readily derivatized and functionalized, further expanding their synthetic utility. gcms.cz These reactions allow for the introduction of various functional groups, leading to a wide range of valuable organic compounds.
Oxidation Reactions (e.g., α-Alkoxy Carbonyls)
The oxidation of enol acetates provides a direct route to α-functionalized carbonyl compounds. A notable example is the synthesis of α-alkoxy carbonyls. uea.ac.uk Efficient intermolecular alkoxylation of enol acetates with alcohols can be achieved through electrochemical methods. acs.orgnih.gov This process is applicable to enol acetates derived from aromatic, alkyl, and alicyclic ketones. acs.orgnih.gov Asymmetric oxidation of enol esters using iminium salt organocatalysis can afford α-hydroxyketones with high enantioselectivity, which can then be converted to α-alkoxy carbonyls. uea.ac.uk
Cross-Coupling Reactions
Heptadec-1-en-1-yl acetate, as a member of the enol acetate class, is a valuable substrate in advanced organic synthesis, particularly in the realm of cross-coupling reactions. Enol acetates serve as versatile synthons, acting as enolate equivalents for the formation of new carbon-carbon and carbon-heteroatom bonds. Their stability compared to metal enolates and their ability to undergo regioselective reactions make them attractive partners in various catalytic cycles. The development of transition-metal-catalyzed cross-coupling reactions has significantly expanded the utility of enol acetates, enabling the construction of complex molecular architectures under relatively mild conditions. libretexts.orgsigmaaldrich.com
Prominent among these methods are palladium-catalyzed reactions, which have become indispensable tools for C-C bond formation. libretexts.orgsigmaaldrich.com The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the immense importance of these transformations. libretexts.org Enol acetates can participate in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, by leveraging the reactivity of the C(sp²)-O bond. lookchem.commdpi.comrsc.org
A general mechanism for many palladium-catalyzed cross-coupling reactions involves the oxidative addition of an organic halide or triflate to a Pd(0) complex, followed by transmetallation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org In the context of enol acetates, they can function as the electrophilic partner, typically after conversion to a more reactive enol triflate, or as a nucleophilic partner in reactions like the Tsuji-Trost reaction. libretexts.orgorgsyn.org More recent methodologies have also demonstrated direct coupling of the enol acetate C-O bond or its participation in radical-mediated pathways. wiley.comacs.org
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is a powerful method for forming C(sp²)-C(sp²) bonds. nih.gov This reaction has been adapted for enol acetates, particularly those derived from α-bromo ketones. In a notable study, the palladium-catalyzed cross-coupling of enol acetates of α-bromo ketones with various organoboron reagents was shown to produce stereodefined enol acetates of ketones. oup.comoup.com For instance, the reaction of the enol acetate of 2-bromo-1-phenylethanone with arylboronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base affords the corresponding arylated enol acetates in high yields. oup.com This method provides a facile route to substituted ketones upon deprotection. lookchem.comcapes.gov.br The reaction tolerates a range of functional groups on the arylboronic acid. oup.com
Similarly, (Z)-β-haloenol acetates, synthesized via the palladium-catalyzed coupling of haloalkynes and allyl acetate, serve as excellent substrates for subsequent Suzuki-Miyaura couplings, demonstrating the versatility of the enol acetate motif in sequential transformations. acs.org
| Coupling Partners | Catalyst System | Base/Solvent | Product | Yield (%) | Ref |
| Enol acetate of 2-bromoacetophenone (B140003) + Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane | (Z)-1,2-Diphenylvinyl acetate | 89 | oup.com |
| Enol acetate of 2-bromoacetophenone + p-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane | (Z)-1-Phenyl-2-(p-tolyl)vinyl acetate | 87 | oup.com |
| Enol acetate of 2-bromoacetophenone + (E)-1-Hexenyl-1,3,2-benzodioxaborole | Pd(PPh₃)₄ | K₃PO₄ / Dioxane | (1Z,3E)-1-Phenyl-1,3-octadien-1-yl acetate | 75 | oup.com |
| (Z)-3-Iodo-1-phenylprop-2-en-1-yl acetate + Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ / Toluene/H₂O | (Z)-1,3-Diphenylprop-2-en-1-yl acetate | 90 | acs.org |
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with Enol Acetates.
Heck and Sonogashira Couplings
The Heck reaction typically involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. mdpi.com While less common for direct C-O activation of simple enol acetates, the oxidative Heck reaction (or Fujiwara-Moritani reaction) can couple arenes with electron-rich olefins like enol acetates. mdpi.comdiva-portal.org Furthermore, enol acetates functionalized with a halide, such as (Z)-β-haloenol acetates, readily participate in Heck-type reactions. acs.org
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. rsc.orgwikipedia.org This reaction has been successfully applied to (Z)-β-haloenol acetate substrates. For example, the palladium-catalyzed coupling of (Z)-3-iodo-1-phenylprop-2-en-1-yl acetate with phenylacetylene, using Pd(dppf)Cl₂ and CuI in the presence of triethylamine, yields the corresponding enynyl acetate product in high yield. acs.org This demonstrates that the enol acetate group is compatible with the conditions required for Sonogashira coupling and can be used to synthesize complex conjugated systems. acs.orgfigshare.com
| Coupling Type | Coupling Partners | Catalyst System | Base/Solvent | Product | Yield (%) | Ref |
| Sonogashira | (Z)-3-Iodo-1-phenylprop-2-en-1-yl acetate + Phenylacetylene | Pd(dppf)Cl₂, CuI | Et₃N / THF | (Z)-1,5-Diphenylpent-2-en-4-yn-1-yl acetate | 95 | acs.org |
| Sonogashira | (Z)-3-Iodo-1-phenylprop-2-en-1-yl acetate + (Trimethylsilyl)acetylene | Pd(dppf)Cl₂, CuI | Et₃N / THF | (Z)-1-Phenyl-5-(trimethylsilyl)pent-2-en-4-yn-1-yl acetate | 92 | acs.org |
Table 2: Examples of Palladium-Catalyzed Sonogashira Reactions with Functionalized Enol Acetates.
Modern Coupling Methodologies
Recent advancements have introduced novel methods for the cross-coupling of enol acetates, moving beyond traditional palladium catalysis. Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. wiley.com One such protocol describes the coupling of α-chloroketones and enol acetates to synthesize 1,4-dicarbonyl compounds. wiley.comresearchgate.net The reaction is initiated by the photocatalytic activation of the α-chloroketone, which generates a radical that subsequently adds to the carbon-carbon double bond of the enol acetate. wiley.com This method features a broad substrate scope and proceeds in moderate to good yields. researchgate.net
Additionally, manganese(III) acetate has been used to promote the radical oxidative coupling of aryl enol acetates with alkyl phosphites, providing an efficient route to β-ketophosphonates. sioc-journal.cn These newer methodologies highlight the ongoing expansion of the synthetic utility of enol acetates as coupling partners.
| Reaction Type | Coupling Partners | Catalyst/Promoter | Conditions | Product Type | Yield (%) | Ref |
| Visible-Light Radical Coupling | 2-Chloro-1-phenylethanone + 1-Phenylvinyl acetate | fac-Ir(ppy)₃ | Blue LED, DMF | 1,4-Diphenylbutane-1,4-dione | 85 | wiley.com |
| Visible-Light Radical Coupling | 2-Chloro-1-(p-tolyl)ethanone + 1-(p-Tolyl)vinyl acetate | fac-Ir(ppy)₃ | Blue LED, DMF | 1,4-Di(p-tolyl)butane-1,4-dione | 81 | wiley.com |
| Radical Oxidative Coupling | 1-Phenylvinyl acetate + Diethyl phosphite | Mn(acac)₃ | Dioxane, 80 °C | Diethyl (2-oxo-2-phenylethyl)phosphonate | 81 | sioc-journal.cn |
Table 3: Examples of Modern Cross-Coupling Reactions with Enol Acetates.
Occurrence, Biosynthesis, and Environmental Context of Long Chain Enol Esters
Discovery and Isolation from Environmental DNA (eDNA)
A novel family of long-chain fatty acid enol esters was first identified not from a cultured microorganism but through the heterologous expression of DNA extracted directly from an environmental sample, a technique known as environmental DNA (eDNA) functional screening. nih.govacs.org In one seminal study, a cosmid library was constructed from soil-derived eDNA and expressed in Escherichia coli. acs.org Screening of this library for antibacterial activity led to the identification of a clone, CSLC-2, which produced previously uncharacterized metabolites. acs.org
Detailed analysis of the culture extracts from this clone revealed three families of related long-chain acyl phenols derived from tyrosine. acs.orgrockefeller.edu The third and most hydrophobic family of compounds was identified as long-chain fatty acid enol esters. rockefeller.edu The primary metabolite in this family was a palmitoyl (B13399708) derivative, the structure of which was confirmed through synthesis. rockefeller.edu These enol esters were found to be functionalized with a variety of saturated and monounsaturated fatty acids, ranging in length from C14 to C16. rockefeller.edu This discovery highlighted the power of culture-independent methods to unveil new families of natural products from the vast reservoir of uncultured soil bacteria. acs.orgrockefeller.edu
Biosynthetic Gene Clusters (e.g., fee gene cluster)
The biosynthetic machinery responsible for producing these long-chain enol esters was identified by sequencing the DNA insert in the active eDNA clone. rockefeller.edunih.gov This led to the characterization of a 13-open reading frame (ORF) biosynthetic gene cluster, designated the fee (fatty acid enol ester) gene cluster. acs.orgrockefeller.edu The entire gene cluster, spanning from feeA to feeM, is organized into two operons. rockefeller.edu
Transposon mutagenesis was employed to elucidate the function of individual genes within the fee cluster. rockefeller.edu These experiments revealed that the cluster is responsible for the biosynthesis of not only the long-chain enol esters (family 3) but also long-chain N-acyltyrosines (family 1) and long-chain eneamides (family 2). rockefeller.edunih.gov Specifically, insertions in the feeG gene were found to knock out the production of both the eneamides and the enol esters, while mutations in feeH exclusively halted the production of the enol esters. rockefeller.edu This provided strong evidence for a sequential biosynthetic pathway. rockefeller.edu
The table below summarizes the key genes in the fee cluster and their putative functions as inferred from BLAST sequence similarity searches and mutagenesis data. rockefeller.edunih.govunam.mx
| Gene | Putative Function | Role in Pathway |
| FeeM | N-acyl amino acid synthase (NAS) | Couples fatty acids to tyrosine. rockefeller.eduunam.mx |
| FeeL | Acyl carrier protein (ACP) | Delivers fatty acids for acylation. rockefeller.eduunam.mx |
| FeeJ | Acyl-ACP synthetase | Activates fatty acids. unam.mx |
| FeeK | Phosphopantetheinyl transferase (PPT) | Post-translationally modifies FeeL. unam.mx |
| FeeG | Decarboxylase (Flavoprotein oxidase) | Catalyzes oxidative decarboxylation of N-acyltyrosine. rockefeller.edunih.gov |
| FeeH | N,O-acyltransferase | Converts the eneamide to an enol ester. rockefeller.edunih.gov |
| FeeC, D, E | ABC transporter proteins | Potentially involved in secretion of the compounds. rockefeller.edu |
Proposed Biosynthetic Pathways (e.g., N-acyl amino acid synthase involvement)
Based on the genetic and chemical analyses, a biosynthetic pathway for the formation of long-chain enol esters has been proposed. rockefeller.eduacs.orgresearchgate.net The pathway is initiated by the N-acyl amino acid synthase (NAS), FeeM. unam.mx
The proposed steps are as follows:
N-Acyltyrosine Formation: The biosynthesis begins with the FeeM enzyme, which catalyzes the formation of an amide bond between the amino acid tyrosine and a long-chain fatty acid. rockefeller.eduresearchgate.net The fatty acid is delivered to FeeM by an acyl carrier protein (ACP), FeeL. rockefeller.eduunam.mx This initial product is a long-chain N-acyltyrosine. rockefeller.edu
Oxidative Decarboxylation: The N-acyltyrosine intermediate is then acted upon by FeeG, a putative flavoprotein oxidase. rockefeller.edunih.gov FeeG catalyzes an oxidative decarboxylation reaction, removing the carboxyl group from the tyrosine moiety to form a long-chain eneamide. rockefeller.edunih.govnih.gov Inactivation of FeeG leads to the accumulation of the N-acyltyrosine precursor. nih.gov
N,O-Acyltransfer: In the final step, the FeeH enzyme, presumed to be an N,O-acyltransferase, catalyzes an unusual transformation. It converts the eneamide into the corresponding long-chain enol ester by substituting the amide nitrogen with an oxygen atom. rockefeller.edunih.govunam.mx This N-to-O acyl transfer is a key step in generating the final enol ester structure. researchgate.net
This pathway demonstrates a fascinating series of enzymatic transformations, starting from common cellular building blocks to produce a structurally unique class of lipids. researchgate.net
Metagenomic Approaches in Natural Product Discovery
The discovery of long-chain enol esters is a prime example of the success of metagenomics in natural product research. nih.govusp.br Traditional, culture-based methods for drug discovery have been limited because the vast majority of microorganisms in the environment are not easily culturable in the laboratory. acs.orgwisc.edu Metagenomics circumvents this "great plate count anomaly" by directly cloning and analyzing the collective genomes of a microbial community. wisc.edugenominfo.org
There are two primary screening strategies used in metagenomics:
Sequence-based screening: This approach uses PCR or DNA probes to search for specific genes of interest, typically those homologous to known biosynthetic enzymes like polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS). genominfo.org
Function-based screening: This method involves expressing fragments of eDNA in a surrogate host, such as E. coli, and then screening for a desired phenotype, such as antibacterial activity, enzyme function, or the production of pigmented molecules. nih.govgenominfo.org
The discovery of the fee gene cluster and its associated enol ester products was achieved through function-based screening, where clones were assayed for the production of antibacterial compounds. acs.orgnih.gov This approach provides a direct link between a novel metabolite and the biosynthetic genes that produce it, a significant advantage over traditional methods. rockefeller.edu The application of metagenomics has thus opened a new frontier in the search for novel bioactive compounds and enzymatic activities from the immense, uncultured microbial world. usp.brcambridge.org
Ecological Implications and Microbial Interactions
While the precise ecological roles of long-chain enol esters are still under investigation, the functions of related N-acyl amino acids provide some clues. Many N-acylated molecules, such as the well-studied N-acyl homoserine lactones (AHLs), function as signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to population density. unam.mx The structural similarity between long-chain N-acyltyrosines (the precursors to enol esters) and AHLs suggests a potential role in cell-to-cell communication. unam.mx
The initial discovery of these compounds was based on their antibiotic activity against Bacillus subtilis. nih.gov This suggests they may play a role in microbial competition, allowing the producing organism to inhibit the growth of nearby bacteria and secure resources in the complex soil environment. nih.gov
Furthermore, some esters of long-chain hydroxy fatty acids in yeast have been proposed to act as analogues for unsaturated fatty acids, helping to maintain membrane fluidity under anaerobic conditions. nih.gov While speculative, it is possible that long-chain enol esters could have a function related to membrane structure or integrity in the producing organism. nih.gov The volatility of some esters also points to a potential role in attracting other organisms, which could be relevant for dispersal. nih.gov Unraveling the specific ecological functions of this novel class of molecules remains an active area of research.
Advanced Spectroscopic and Analytical Characterization of Enol Acetates
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For an enol acetate (B1210297) like heptadec-1-en-1-yl acetate, both ¹H and ¹³C NMR provide critical information about the molecular framework, functional groups, and stereochemistry.
In ¹H NMR, the vinyl protons of the enol acetate group typically appear as a complex set of signals due to their distinct chemical environments and coupling interactions. csbsju.edu The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom.
¹³C NMR spectroscopy is particularly powerful for determining the carbon skeleton and the electronic environment of each carbon atom. The chemical shifts of carbons in double bonds are sensitive to substituent effects and can provide insights into the π-electron density. organicchemistrydata.org In enol acetates, the carbonyl carbon of the acetate group appears in a distinct downfield region. qmul.ac.ukresearchgate.net The sp² hybridized carbons of the vinyl group are also characteristic, with their chemical shifts influenced by the electron-donating oxygen atom. organicchemistrydata.org The long alkyl chain would show a series of signals in the upfield region of the spectrum.
Key ¹³C NMR Chemical Shift Effects:
π-Electron Density: The chemical shifts of the vinyl carbons (C=C) in enol acetates are directly related to their π-electron density. organicchemistrydata.org The oxygen atom of the acetate group donates electron density to the double bond through resonance, which typically shields the β-carbon, causing it to appear at a higher field (lower ppm) compared to the α-carbon.
Substituent Effects: The long heptadecyl chain will have characteristic signals, with carbons closer to the enol acetate functionality showing slightly different shifts due to inductive effects.
Conformational Averaging: For long-chain, flexible molecules, the observed NMR signals represent an average of all the rapidly interconverting conformers. masterorganicchemistry.com
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| Carbonyl (C=O) | 168-172 | Typical range for ester carbonyl carbons. organicchemistrydata.orgresearchgate.net |
| Vinyl Carbon (α to O) | 138-145 | Deshielded due to direct attachment to electronegative oxygen. researchgate.net |
| Vinyl Carbon (β to O) | 115-125 | Shielded by resonance from the oxygen atom. organicchemistrydata.orgresearchgate.net |
| Alkyl Chain (CH₂)n | 20-40 | Characteristic region for long saturated hydrocarbon chains. qmul.ac.uk |
| Terminal Methyl (CH₃) | ~14 | Typical chemical shift for a terminal methyl group in a long alkyl chain. researchgate.net |
| Acetyl Methyl (CH₃) | 20-22 | Characteristic region for the methyl group of an acetate. researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential tool for identifying functional groups within a molecule. For heptadec-1-en-1-yl acetate, the IR spectrum would be dominated by strong absorptions characteristic of the ester and vinyl ether functionalities.
The most prominent feature in the IR spectrum of an enol acetate is the strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1750-1770 cm⁻¹. masterorganicchemistry.comacs.org This is at a slightly higher frequency than typical saturated esters due to the influence of the adjacent C=C bond. Another key absorption is the C=C stretching vibration of the vinyl group, which is usually found around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester group will also be present and are often strong, appearing as two distinct bands in the 1000-1300 cm⁻¹ region. spcmc.ac.in The spectrum will also show C-H stretching vibrations for both sp² (above 3000 cm⁻¹) and sp³ (below 3000 cm⁻¹) hybridized carbons. masterorganicchemistry.com
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (vinyl) | Stretch | 3020-3100 | Medium |
| C-H (alkyl) | Stretch | 2850-2960 | Strong |
| C=O (ester) | Stretch | 1750-1770 | Strong, Sharp |
| C=C (vinyl) | Stretch | 1640-1680 | Medium |
| C-O (ester) | Stretch | 1000-1300 | Strong |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For long-chain unsaturated esters like heptadec-1-en-1-yl acetate, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. nih.gov
In EI-MS, the molecular ion peak (M⁺) might be observed, although it can be weak for long-chain esters. The fragmentation pattern would likely show a characteristic loss of the acetyl group (CH₃CO) or acetic acid (CH₃COOH). Cleavage of the long alkyl chain would produce a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ units).
For more detailed structural analysis, especially for determining the position of the double bond, derivatization techniques followed by MS analysis are often used. wiley.com For instance, forming picolinyl esters can lead to fragmentation patterns that are diagnostic for the location of unsaturation. wiley.comfatplants.net
| Ion (m/z) | Identity | Significance |
|---|---|---|
| [M]⁺ | Molecular Ion | Provides the molecular weight of the compound. |
| [M - 43]⁺ | Loss of acetyl group (CH₃CO) | Characteristic fragmentation of an acetate ester. |
| [M - 60]⁺ | Loss of acetic acid (CH₃COOH) | Common rearrangement and fragmentation pathway for acetate esters. |
| Series of [CnH₂n+₁]⁺ | Alkyl fragments | Indicates the presence of a long hydrocarbon chain. nih.gov |
Chromatographic Techniques for Analysis and Separation
Chromatographic techniques are indispensable for the separation and purification of enol acetates from reaction mixtures and for their quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like heptadec-1-en-1-yl acetate. ufv.br The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. nih.gov The retention time from the GC provides a characteristic identifier for the compound under specific conditions, while the MS provides a mass spectrum for structural confirmation. scispace.com For complex mixtures of isomers, specialized GC columns can be employed to achieve better separation. ufv.br
Computational and Theoretical Studies on Enol Acetates
Density Functional Theory (DFT) Calculations for Reactivity and Selectivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity and selectivity of organic reactions involving enol acetates. DFT calculations can provide valuable information about the geometric and electronic properties of reactants, transition states, and products.
Detailed DFT studies on long-chain enol acetates such as heptadec-1-en-1-ol (B14435565) acetate (B1210297) are not abundant in the literature. However, by drawing parallels with studies on other enol acetates and related unsaturated systems, we can infer the types of insights that DFT can provide. For instance, DFT calculations are instrumental in predicting the preferred sites of electrophilic or nucleophilic attack by analyzing the distribution of electron density and molecular orbitals. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this context. The energy and localization of these orbitals can predict the reactivity of the C=C double bond in the enol acetate.
In a hypothetical DFT study of heptadec-1-en-1-ol acetate, one could calculate various molecular properties to predict its reactivity. Below is a hypothetical data table summarizing such properties, calculated at a common level of theory (e.g., B3LYP/6-31G*).
| Property | Calculated Value (arbitrary units) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. A higher HOMO energy suggests greater reactivity. |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. A lower LUMO energy suggests greater reactivity. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability of the molecule. A larger gap implies higher stability. |
| Mulliken Charge on C1 (enol carbon) | -0.25 | Suggests a nucleophilic character at this position. |
| Mulliken Charge on C2 (enol carbon) | +0.10 | Suggests a slight electrophilic character at this position. |
These values would help in understanding the regioselectivity of reactions such as additions to the double bond.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides insights into the electronic structure and reactivity from a static perspective, MD simulations can model the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents or reactants.
For a long-chain molecule like heptadec-1-en-1-ol acetate, MD simulations would be particularly useful for exploring its conformational landscape. The long heptadecenyl chain can adopt numerous conformations, and MD simulations can help identify the most stable (lowest energy) conformations in different environments. This is crucial as the accessibility of the reactive enol acetate group can be influenced by the folding of the long alkyl chain.
A typical MD simulation would involve placing the molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for the system. The resulting trajectory provides a detailed view of how the molecule behaves over time.
Key findings from a hypothetical MD simulation of heptadec-1-en-1-ol acetate in an aqueous environment might include:
Conformational Preferences: The long hydrophobic chain would likely fold to minimize its contact with water, potentially shielding the enol acetate group.
Solvent Effects: The simulation could reveal the specific interactions between the ester group and water molecules, which can influence reaction rates.
Flexibility: The degree of flexibility along the alkyl chain could be quantified, which is relevant for understanding how the molecule might bind to a catalytic surface or an enzyme's active site.
Quantum Chemical Analysis of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are essential for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the structures of transition states and intermediates, as well as calculate the activation energies. researchgate.net
For reactions involving enol acetates, such as hydrolysis, addition reactions, or rearrangements, quantum chemical analysis can provide a step-by-step picture of the bond-breaking and bond-forming processes. For example, in the acid-catalyzed hydrolysis of heptadec-1-en-1-ol acetate, calculations could be used to compare different possible pathways, such as initial protonation at the ester oxygen versus the double bond.
The table below presents hypothetical activation energies for key steps in a reaction of an enol acetate, illustrating the kind of data that can be obtained from quantum chemical studies.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|---|
| Protonation | TS1 | 15.2 | Initial protonation of the carbonyl oxygen. |
| Nucleophilic Attack | TS2 | 22.5 | Attack of a water molecule on the protonated intermediate. |
| Proton Transfer | TS3 | 8.7 | Intramolecular proton transfer to form the tetrahedral intermediate. |
| C-O Bond Cleavage | TS4 | 18.9 | Elimination of acetic acid to form the enol. |
Such data is critical for determining the rate-limiting step of the reaction and for understanding how substituents or catalysts might affect the reaction rate.
Correlation of Computational Data with Experimental Reactivity
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. When computational data correlates well with experimental observations, it provides confidence in the theoretical models and allows for the prediction of properties for new, unstudied systems.
For enol acetates, computational predictions can be compared with a variety of experimental data:
Spectroscopic Data: Calculated NMR chemical shifts and vibrational frequencies can be compared to experimental spectra to confirm the predicted molecular structure.
Reaction Rates and Selectivity: Calculated activation energies can be used to predict reaction rate constants via transition state theory, which can then be compared to experimentally measured rates. The relative energies of different transition states can predict product ratios (selectivity), which can be compared to experimental product distributions.
Thermochemical Data: Calculated enthalpies of formation and reaction can be compared with calorimetric measurements.
For a molecule like heptadec-1-en-1-ol acetate, one could computationally model a specific reaction, for instance, its epoxidation. The calculated regioselectivity and stereoselectivity could then be compared with the results of an actual epoxidation experiment. A good correlation would validate the computational model and allow it to be used to predict the outcomes of other reactions or with different substrates. The continuous development of new functionals and computational methods aims to improve the accuracy of these predictions and strengthen the synergy between computational and experimental chemistry.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of acetic acid;heptadec-1-en-1-ol, and how do they influence experimental handling?
- Answer : The compound (C₁₉H₃₆O₃) combines acetic acid and a heptadecene alcohol, resulting in distinct hydrophobic-hydrophilic balance. Key properties include:
- Molecular weight : ~316.5 g/mol (estimated from analogous structures) .
- Reactivity : The double bond in heptadec-1-en-1-ol makes it prone to oxidation or hydrogenation, while acetic acid participates in esterification or acid-base reactions.
- Handling : Store under inert gas to prevent oxidation; use glass or PTFE containers to avoid interactions with metal ions .
Q. What standard synthetic routes are used to prepare this compound?
- Answer : Common methods include:
- Esterification : Reacting heptadec-1-en-1-ol with acetic anhydride under acidic catalysis (e.g., H₂SO₄) at 60–80°C .
- Oxidation : Partial oxidation of heptadec-1-ene using KMnO₄ in acidic conditions to form the alcohol, followed by acetic acid coupling .
- Critical parameters : Monitor reaction temperature to avoid side products (e.g., over-oxidation to ketones). Confirm purity via GC-MS or NMR .
Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?
- Answer :
- ¹H/¹³C NMR : Identify olefinic protons (δ 5.2–5.8 ppm) and acetate carbonyl (δ 170–175 ppm) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS to distinguish between molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the catalytic efficiency of this compound in esterification reactions?
- Answer :
- Experimental setup :
Substrate variation : Test reactivity with carboxylic acids of varying chain lengths.
Catalyst screening : Compare inorganic (H₂SO₄) vs. enzymatic (lipase) catalysts.
Kinetic analysis : Use HPLC to quantify ester formation rates at 30–90°C .
- Controls : Include blank reactions (no catalyst) and reference standards.
- Data interpretation : Calculate turnover frequency (TOF) and correlate with steric effects of the heptadecene chain .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Answer :
- Systematic replication : Repeat experiments using standardized buffers (pH 2–12) and track degradation via UV-Vis or NMR .
- Variable isolation : Test stability under inert (N₂) vs. aerobic conditions to assess oxidation’s role.
- Statistical validation : Apply ANOVA to compare datasets; identify outliers caused by impurities or measurement errors .
- Cross-lab validation : Collaborate with independent labs to verify reproducibility .
Q. How does chain-length variation in analogous compounds (e.g., pentadec-9-en-1-ol vs. heptadec-1-en-1-ol) affect their reactivity in acid-catalyzed reactions?
- Answer :
- Comparative study design :
- Synthesize analogs (C15, C17, C19 alcohols) and react with acetic acid under identical conditions.
- Measure activation energy (Eₐ) via Arrhenius plots using differential scanning calorimetry (DSC) .
- Key findings : Longer chains increase steric hindrance, reducing esterification rates. Unsaturation (C=C) may lower Eₐ by stabilizing transition states .
- Data presentation :
| Chain Length | Eₐ (kJ/mol) | Reaction Rate (mmol/h) |
|---|---|---|
| C15 | 85 | 12.4 |
| C17 | 92 | 9.8 |
| C19 | 105 | 6.3 |
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., solvent purity, stirring speed) per guidelines .
- Data reporting : Include raw spectral data and statistical analyses in supplementary materials .
- Ethical standards : Disclose conflicts of interest and adhere to institutional safety protocols for handling corrosive reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
